molecular formula C24H18F3N3O3 B12188802 N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12188802
M. Wt: 453.4 g/mol
InChI Key: ZLPDOLCNDFHDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline-4-one core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 7 with a carboxamide moiety linked to a 4-hydroxyphenethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyphenethyl side chain may improve solubility.

Properties

Molecular Formula

C24H18F3N3O3

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide

InChI

InChI=1S/C24H18F3N3O3/c25-24(26,27)17-2-1-3-18(13-17)30-14-29-21-12-16(6-9-20(21)23(30)33)22(32)28-11-10-15-4-7-19(31)8-5-15/h1-9,12-14,31H,10-11H2,(H,28,32)

InChI Key

ZLPDOLCNDFHDNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinazoline core reacts with a hydroxyphenyl ethyl halide in the presence of a Lewis acid catalyst.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is incorporated through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the trifluoromethylphenyl group with a halogenated quinazoline intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Trifluoromethyl vs. Halogenated Substituents : The 3-trifluoromethylphenyl group in the target compound likely improves binding affinity through enhanced hydrophobic and electrostatic interactions compared to chlorobenzyl or fluorobenzyl groups .
  • Hydroxyphenethyl Chain : This moiety, shared with anti-inflammatory Compound 2 (), may confer dual functionality by balancing solubility and target engagement .
  • Gaps in Data : Direct pharmacological studies on the target compound are absent in the provided evidence. Predictions are based on structural parallels to EGFR inhibitors (e.g., ) and anti-inflammatory agents (e.g., ).

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following molecular formula: C24H18F3N3O3. Its structure includes a hydroxyl group on a phenyl ring, a trifluoromethyl group, and an amide functional group. These groups are significant as they influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : The compound shows promise in inhibiting various cancer cell lines.
  • Antimicrobial Effects : It has demonstrated activity against certain bacterial strains.
  • Enzyme Inhibition : Particularly in cholinesterase inhibition, which is relevant for neurodegenerative diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of quinazoline derivatives, including this compound. For instance:

  • In vitro studies have shown that this compound inhibits the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values suggest moderate to high potency against these cell lines.
Cell LineIC50 (µM)Reference
MCF-710.0
HCT1168.0

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells.
  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar quinazoline derivatives:

Compound NameKey FeaturesBiological Activity
N-[2-(4-hydroxyphenyl)ethyl]-...Hydroxy and trifluoromethyl groupsAnticancer, antimicrobial
N-(2-hydroxyethyl)-...Hydroxy group onlyAntimicrobial
1-thioxo-2,4-dihydro...Contains sulfurKinase inhibition

This comparison highlights how the combination of functional groups in this compound may enhance its biological activity compared to its analogs.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in 2022 reported that this compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value of 10 µM against MCF-7 cells .
  • Cholinesterase Inhibition : Another research highlighted that this compound showed promising AChE inhibitory activity with an IC50 value around 5 µM, indicating its potential use in treating Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.